![molecular formula C8H6N2O2 B2781747 4-(Cyanoamino)benzoic acid CAS No. 61700-58-1](/img/structure/B2781747.png)
4-(Cyanoamino)benzoic acid
Overview
Description
4-(Cyanoamino)benzoic acid, also known as 4-CYANAMINOBENZOIC ACID, is a special chemical with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 .
Molecular Structure Analysis
The molecular structure of 4-(Cyanoamino)benzoic acid is represented by the formula C8H5NO2 . The InChI representation of the molecule isInChI=1S/C8H5NO2/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-4H, (H,10,11)
.
Scientific Research Applications
- The ability to modify PABA chemically allows researchers to fine-tune specific activities and obtain derivatives with promising bioactivities .
- While dispensable for humans, PABA plays a crucial role in the biosynthesis of folic acid, which is essential for DNA synthesis and cell division .
- Other phenolic acids, such as trans-cinnamic acid (t-CA), p-coumaric acid (p-CA), and ferulic acid (FA), also exhibit antibacterial activity against various Gram-positive and -negative bacteria .
Antimicrobial Activity
Cytotoxicity for Cancer Cells
Folate Synthesis and Metabolism
Industrial Applications
Metabolomics and Phenolic Acid Analysis
Pressure-Induced Behavior
Safety and Hazards
The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air . It is also classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
4-(Cyanoamino)benzoic acid, a derivative of benzoic acid, is known to exhibit various biological activities Benzoic acid derivatives have been shown to have antibacterial activity against various gram-positive and -negative bacteria .
Mode of Action
coli . This suggests that these compounds may interact with their targets, leading to alterations in the metabolic pathways of the organism .
Biochemical Pathways
For instance, they can impact arginine and proline, pyrimidine, glutathione, and galactose metabolisms, as well as aminoacyl-tRNA and arginine biosyntheses . These alterations can lead to significant changes in the metabolic response of the organism .
Result of Action
coli cells . This suggests that these compounds may have a certain impact on oxidative/antioxidant status, genomic stability, arginine-related pathways, and nucleic acid metabolism .
Action Environment
coli cells to phenolic acids can be different depending on the specific compound . This suggests that environmental factors could potentially influence the action of 4-(Cyanoamino)benzoic acid.
properties
IUPAC Name |
4-(cyanoamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNIYRRNNEFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanoamino)benzoic acid |
Synthesis routes and methods
Procedure details
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